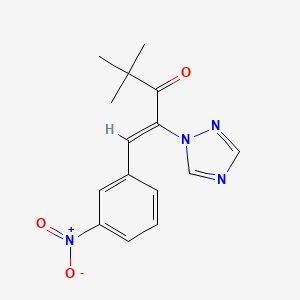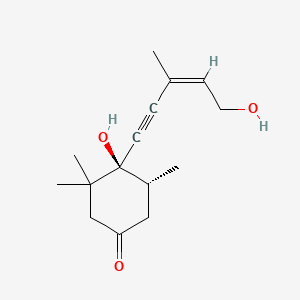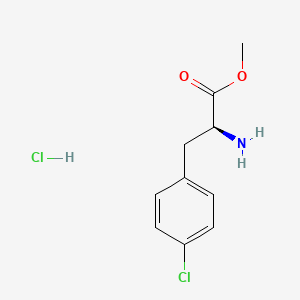
Nexinhib20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Nexinhib20 has a complex molecular structure, with its chemical name being 4,4-Dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one . The exact molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis
Nexinhib20 is a white to beige powder that is soluble in DMSO at 20 mg/mL . It has a molecular weight of 300.31 and an empirical formula of C15H16N4O3 .Wissenschaftliche Forschungsanwendungen
Inhibition of Neutrophil Adhesion and β2 Integrin Activation
Nexinhib20 has been found to inhibit neutrophil adhesion and β2 integrin activation . This is significant because neutrophils are critical for mediating inflammatory responses . By inhibiting neutrophil recruitment, Nexinhib20 can potentially prevent inflammatory injuries .
Prevention of Myocardial Ischemia-Reperfusion (I/R) Injury
Nexinhib20 has shown potential in preventing myocardial I/R injury . Myocardial I/R injury exacerbates cardiomyocyte death after primary percutaneous coronary intervention in acute myocardial infarction . Nexinhib20 administration after ischemia and before reperfusion significantly decreased neutrophil recruitment and infarct size .
Inhibition of Exocytosis in Human Neutrophils
Nexinhib20 inhibits exocytosis of azurophilic granules in human neutrophils . This inhibition does not affect other important innate immune responses including phagocytosis and neutrophil extracellular trap production .
Modulation of Vesicular Trafficking and Neutrophil Activities
Nexinhib20 modulates vesicular trafficking and neutrophil activities . It prevents the expression of cytochrome b558 in the plasma membrane .
Inhibition of Rab27a-JFC1 Binding
Nexinhib20 is a Rab27 inhibitor and inhibits Rab27a-JFC1 binding . This selective inhibition of neutrophil exocytosis has no significant effect on other important innate immune responses including phagocytosis .
Suppression of Extracellular Production of Superoxide Anion
Nexinhib20 suppresses the extracellular production of superoxide anion and cytochrome b plasma membrane expression . This could potentially have implications in the regulation of oxidative stress in various disease conditions.
Wirkmechanismus
Target of Action
Nexinhib20 primarily targets the small GTPase Rab27a and its effector JFC1 . These are central regulators of neutrophil exocytosis . Nexinhib20 also interacts with β2 integrins on human neutrophils .
Mode of Action
Nexinhib20 inhibits the interaction between Rab27a and JFC1 . This results in the inhibition of neutrophil exocytosis . Nexinhib20 also limits β2 integrin activation, thereby inhibiting neutrophil adhesion . It antagonizes the binding of Rac-1 and GTP, which suppresses Rac-1 activation in leukocytes .
Biochemical Pathways
Nexinhib20 affects the integrin inside-out activation signaling pathway . In this pathway, Rac-1 is an upstream signaling molecule of intracellular Ca2+ flux . By inhibiting Rac-1 activation, Nexinhib20 suppresses intracellular calcium flux and β2 integrin activation after IL-8 stimulation .
Pharmacokinetics
The pharmacokinetics of Nexinhib20 have been studied in mice . After intraperitoneal injection, Nexinhib20 was found to be quickly degraded within 2 hours, which is during the acute inflammation phase .
Result of Action
Nexinhib20 selectively inhibits neutrophil exocytosis without significantly affecting other important innate immune responses, including phagocytosis . It suppresses the extracellular production of superoxide anion and prevents the expression of cytochrome b558 in the plasma membrane . Nexinhib20 also inhibits the up-regulation of activation signature molecules, including the adhesion molecules CD11b and CD66b .
Action Environment
The action of Nexinhib20 can be influenced by environmental factors. For instance, in a mouse model of endotoxin-induced systemic inflammation, Nexinhib20 administration after ischemia and before reperfusion significantly decreased neutrophil recruitment and infarct size . This suggests that the timing of Nexinhib20 administration in relation to the onset of inflammation can influence its efficacy.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSOIYNNOFGGES-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nexinhib20 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)
![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)




![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)
![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)


![[(1E,7E,9E,11E)-3,6-dihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678586.png)
![[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1678587.png)
![14-[2-(Diethylamino)ethyl]-10-[2-(2-hydroxyethylamino)ethylamino]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678588.png)